

Technical Guide: 1-(4-Fluorophenyl)piperazine (CAS No. 2252-63-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine
Cat. No.:	B073996

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive chemical information and safety data for 1-(4-Fluorophenyl)piperazine, a synthetic organic compound with the CAS number 2252-63-3. This document summarizes its chemical and physical properties, presents critical safety and handling information, and touches upon its synthesis and biological significance. 1-(4-Fluorophenyl)piperazine is a substituted phenylpiperazine that serves as a key building block in the synthesis of various pharmaceutical agents and is also known as a metabolite of the sedative and hypnotic drug, Niaprazine.^{[1][2]} Its structural similarity to psychoactive compounds has also made it a subject of interest in neuropharmacology.^[1]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 1-(4-Fluorophenyl)piperazine are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	2252-63-3	[2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₁₃ FN ₂	[2] [3] [5]
Molecular Weight	180.22 g/mol	[2] [3] [4]
IUPAC Name	1-(4-fluorophenyl)piperazine	[3]
Synonyms	4-Fluoro-phenylpiperazine, pFPP, para- fluorophenylpiperazine	[3]
Appearance	Solid	[4]
Melting Point	30-33 °C	[4]
Boiling Point	118-123 °C at 0.1 mmHg	[4]
SMILES	C1CN(CCN1)C2=CC=C(C=C2)F	[3]
InChI	1S/C10H13FN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2	[3] [4]
InChI Key	AVJKDKWRVSSJPK-UHFFFAOYSA-N	[3] [4]

Safety and Hazard Information

1-(4-Fluorophenyl)piperazine is classified as a hazardous substance and requires careful handling. The following table outlines its key hazard classifications and precautionary statements according to the Globally Harmonized System (GHS).

Hazard Class	GHS Classification	Precautionary Statements	Source(s)
Acute Toxicity, Oral	H301: Toxic if swallowed (10.9% of notifications), H302: Harmful if swallowed (89.1% of notifications)	P264, P270, P301+P312, P330, P501	[3]
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage (13% of notifications), H315: Causes skin irritation (87% of notifications)	P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501	[3][6]
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation (87% of notifications)	P264, P280, P305+P351+P338, P337+P313	[3][6]
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233, P405, P501	[3][6]

First Aid Measures:

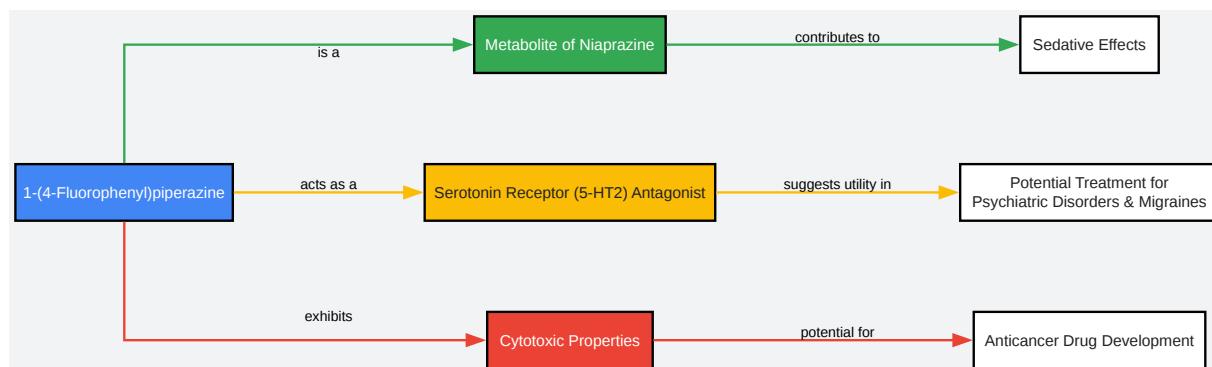
- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
- If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Handling and Storage:

- Avoid contact with skin and eyes.[7]
- Avoid formation of dust and aerosols.[7]
- Store in a locked up place.[6]

Synthesis and Experimental Protocols

1-(4-Fluorophenyl)piperazine is a commercially available building block but can also be synthesized. One common synthetic route involves the nucleophilic substitution reaction of piperazine with 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group. A rapid synthesis method for N,N'-disubstituted piperazines, including 1-(4-fluorophenyl)piperazine, has been described for applications in radiolabeling for positron emission tomography (PET) studies.[1][4]


The synthesis of hybrid heterocyclic molecules based on the 1-(4-fluorophenyl)piperazine skeleton has been reported, often involving multi-step reactions starting from the parent compound.[8] For instance, the amine can be prepared from 1-(4-fluorophenyl)piperazine in two steps and then converted to a corresponding hydrazide. This hydrazide can then be used to generate 1,3,4-oxadiazole or 4-oxo-2-thioxo-1,3-thiazolidine compounds.[8]

Biological Activity and Signaling Pathways

1-(4-Fluorophenyl)piperazine is recognized for its biological activity, primarily as a major metabolite of the sedative drug Niaprazine, contributing to its effects.[1][2] It has been investigated for its potential as a selective antagonist of serotonin receptors, particularly the 5-HT₂ receptor subtype, which suggests its utility in the development of treatments for psychiatric disorders and migraines.[1] The interaction with serotonin receptors indicates its influence on neurotransmitter activity, which could be beneficial for mood and anxiety disorders.[1]

Furthermore, this compound has demonstrated cytotoxic properties, suggesting potential for exploration in the development of anticancer drugs.[1] It is also used as an intermediate in the synthesis of other biologically active molecules, including piperazinylacetamides with anticancer activity.[9]

The logical relationship of its primary biological roles can be visualized as follows:

[Click to download full resolution via product page](#)

Biological roles of 1-(4-Fluorophenyl)piperazine.

Conclusion

1-(4-Fluorophenyl)piperazine (CAS No. 2252-63-3) is a versatile chemical intermediate with significant applications in pharmaceutical research and development. Its role as a metabolite and its interaction with serotonin receptors make it a compound of interest for neuropharmacological studies. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this substance. This guide provides a foundational understanding for researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]

- 2. scbt.com [scbt.com]
- 3. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-フルオロフェニル)ピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- To cite this document: BenchChem. [Technical Guide: 1-(4-Fluorophenyl)piperazine (CAS No. 2252-63-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073996#cas-number-1134-04-9-chemical-information-and-safety-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com